![molecular formula C13H14O2S B13883460 2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the thiophene ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a thiophene derivative followed by reduction and substitution reactions. For instance, the reaction of 4-methoxybenzyl chloride with 5-methylthiophene-3-ol in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-(Anilinomethyl)phenol
Uniqueness
Compared to similar compounds, 2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol stands out due to its unique combination of a methoxyphenyl group and a methylthiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methylthiophen-3-ol |
InChI |
InChI=1S/C13H14O2S/c1-9-7-12(14)13(16-9)8-10-3-5-11(15-2)6-4-10/h3-7,14H,8H2,1-2H3 |
InChI Key |
XOBCNSSTTZHQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)CC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


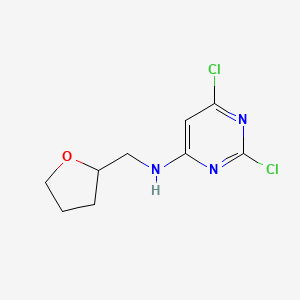
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)

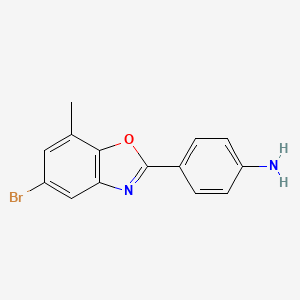
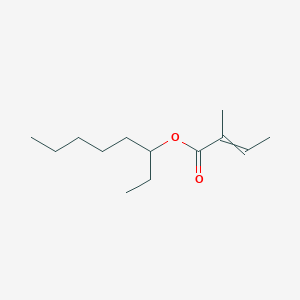
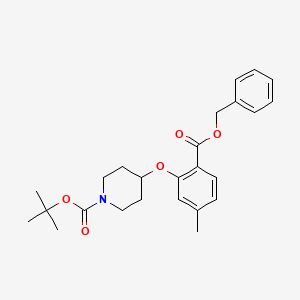
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
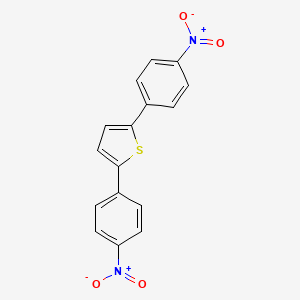


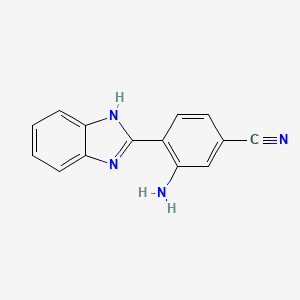
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
